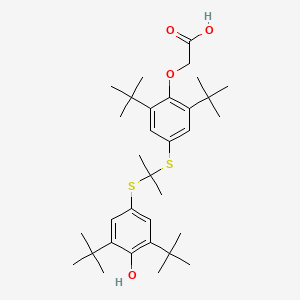

Camobucol

Description

Properties

IUPAC Name |

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGXESDYFKUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176004 | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-92-9 | |

| Record name | Camobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Probucol in Lipid Metabolism: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the mechanism of action of probucol in lipid metabolism. Despite extensive searches for "camobucol," publicly available scientific literature providing detailed information on its specific mechanisms is scarce. As probucol is a structurally and functionally related compound, this guide leverages the extensive research available on probucol to provide a comprehensive overview of a closely related molecule. It is crucial to note that while insights from probucol are valuable, direct extrapolation to this compound should be done with caution pending specific research on the latter.

Core Mechanisms of Action in Lipid Metabolism

Probucol exerts its influence on lipid metabolism through a complex and multifaceted mechanism that extends beyond simple lipid-lowering. Its actions encompass modulation of lipoprotein catabolism, potent antioxidant effects, and anti-inflammatory properties.

Effects on Low-Density Lipoprotein (LDL) Metabolism

Probucol is recognized for its ability to lower plasma levels of LDL cholesterol.[1] This effect is primarily attributed to an increase in the fractional catabolic rate of LDL.[1][2] Notably, this mechanism appears to be independent of the LDL receptor, as probucol has demonstrated efficacy in patients with familial hypercholesterolemia who lack functional LDL receptors.[2] Studies in LDL receptor-deficient rabbits have shown a significant increase in the fractional catabolic rate of LDL, suggesting that probucol enhances the clearance of LDL cholesterol through alternative pathways.[2] There is also evidence to suggest that probucol may alter the metabolic properties of the LDL particles themselves, rendering them more susceptible to clearance. Some research also indicates that probucol may inhibit the initial stages of cholesterol synthesis and delay its absorption from the diet.

Impact on High-Density Lipoprotein (HDL) Metabolism and Reverse Cholesterol Transport

A distinctive and paradoxical aspect of probucol's action is its consistent reduction of HDL cholesterol levels. This has been a subject of considerable scientific investigation. The proposed mechanisms for this HDL-lowering effect include:

-

Inhibition of ABCA1-mediated Cholesterol Efflux: ATP-binding cassette transporter A1 (ABCA1) is a crucial protein for the efflux of cholesterol from cells to lipid-poor apolipoproteins, a key initial step in reverse cholesterol transport. Probucol has been shown to be a potent inhibitor of ABCA1-mediated cholesterol efflux. It appears to achieve this by impairing the translocation of ABCA1 from intracellular compartments to the plasma membrane. This inhibition of ABCA1 is thought to be a significant contributor to the observed decrease in HDL levels in vivo. Interestingly, in macrophage foam cells, probucol does not completely inhibit cholesterol efflux, suggesting the existence of an ABCA1-independent pathway for cholesterol removal in these specific cells.

-

Modulation of Cholesteryl Ester Transfer Protein (CETP) Activity: Some studies have proposed that the reduction in HDL-C by probucol might be linked to an enhancement of reverse cholesterol transport through the activation of cholesteryl ester transfer protein (CETP).

Potent Antioxidant Properties

A cornerstone of probucol's anti-atherosclerotic effect is its powerful antioxidant activity. Probucol is a lipophilic molecule that incorporates into lipoproteins, particularly LDL, and protects them from oxidative modification. Oxidized LDL is a key player in the development of atherosclerosis, promoting foam cell formation and initiating inflammatory responses in the arterial wall. By preventing LDL oxidation, probucol mitigates these pro-atherogenic processes. This antioxidant action is considered a primary mechanism for its observed anti-atherosclerotic benefits, independent of its lipid-lowering effects.

Anti-Inflammatory Effects: Inhibition of VCAM-1 Expression

Beyond its impact on lipid metabolism and oxidation, probucol exhibits direct anti-inflammatory effects on the vascular endothelium. A key mechanism in this regard is the selective inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is an adhesion molecule expressed on endothelial cells in response to inflammatory stimuli, and it plays a critical role in the recruitment of monocytes to the arterial wall, a seminal event in atherogenesis. Probucol has been shown to downregulate the expression of VCAM-1 on human vascular endothelial cells, thereby reducing the adhesion of monocytes. This effect is believed to contribute significantly to its anti-atherogenic properties.

Quantitative Data on Lipid Profile Changes

The following tables summarize the quantitative effects of probucol on plasma lipid levels as reported in various clinical studies.

Table 1: Long-Term Effects of Probucol on Serum Cholesterol

| Duration of Treatment | Mean Percentage Decrease from Baseline |

| 6 - 12 months | 16.2% to 20.9% |

| > 2 years | 23.1% to 27.4% |

Data from a long-term study in hypercholesterolemic men.

Table 2: Effects of Probucol on Lipoprotein Cholesterol and Apolipoproteins

| Parameter | Mean Percentage Change |

| Total Plasma Cholesterol | -12% |

| LDL Cholesterol | -11% |

| HDL Cholesterol | -9% |

| ApoLDL Fractional Catabolic Rate | +23% |

Data from a metabolic ward study in patients with varying lipid profiles.

Table 3: Lipid Changes in a 12-Week Randomized Controlled Trial

| Parameter | Probucol Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | P-value |

| Total Cholesterol (mmol/L) | -2.09 ± 0.85 | -1.16 ± 0.74 | < 0.001 |

| LDL-c (mmol/L) | -1.53 ± 0.99 | -1.16 ± 0.93 | 0.046 |

| HDL-c (mmol/L) | -0.49 ± 0.49 | -0.08 ± 0.45 | < 0.001 |

Data from a study in hyperlipidemic patients.

Table 4: Effects of Probucol in Type II Hyperlipoproteinemia

| Parameter | Baseline (mg/dl) | After Probucol (mg/dl) | P-value |

| Serum Cholesterol | 353 | 291 | < 0.01 |

Data from a 12-week double-blind crossover trial.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Probucol's Effect on ABCA1 and Cholesterol Efflux

Caption: Probucol inhibits the translocation of ABCA1 to the plasma membrane, thereby reducing cholesterol efflux to ApoA-I.

Experimental Workflow for Assessing VCAM-1 Expression

Caption: Workflow for determining the effect of probucol on VCAM-1 expression in endothelial cells.

Detailed Experimental Protocols

Cholesterol Efflux Assay

This protocol is based on methodologies used to assess the effect of probucol on ABCA1-mediated cholesterol efflux.

-

Cell Culture and Labeling: J774 macrophages are cultured in appropriate media. To induce ABCA1 expression, cells can be treated with LXR/RXR agonists. Cells are then labeled with [3H]-cholesterol for 24 hours.

-

Probucol Treatment: After labeling, cells are washed and incubated with various concentrations of probucol (e.g., 1-10 µM) for a specified period (e.g., 2-24 hours).

-

Efflux to Apolipoprotein A-I (ApoA-I): The probucol-containing medium is removed, and cells are incubated with a medium containing a cholesterol acceptor, such as lipid-free ApoA-I (e.g., 10 µg/mL), for 4-6 hours.

-

Quantification: The radioactivity in the medium and the cells is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity released into the medium relative to the total radioactivity (medium + cells).

VCAM-1 Expression Analysis in HUVECs

This protocol is derived from studies investigating the anti-inflammatory effects of probucol.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in endothelial growth medium.

-

Pre-incubation with Probucol: HUVECs are pre-incubated with probucol (e.g., 50 µM) for various durations (e.g., 24, 48 hours).

-

Cytokine Stimulation: Following pre-incubation, the cells are stimulated with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 100 U/mL) or Interleukin-1 beta (IL-1β; e.g., 100 U/mL), for a period of 4-24 hours to induce VCAM-1 expression.

-

Flow Cytometry for Surface Protein Expression: Cells are detached and incubated with a primary antibody specific for human VCAM-1, followed by a fluorescently labeled secondary antibody. The fluorescence intensity of the cells is then analyzed by flow cytometry to quantify the surface expression of VCAM-1.

-

RT-PCR for mRNA Expression: Total RNA is extracted from the HUVECs. Reverse transcription is performed to synthesize cDNA, followed by polymerase chain reaction (PCR) using primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization. The PCR products are then analyzed by gel electrophoresis to determine the relative mRNA expression levels.

Conclusion

The mechanism of action of probucol in lipid metabolism is intricate, involving a combination of LDL catabolism enhancement, potent antioxidant activity, and anti-inflammatory effects through the downregulation of VCAM-1. Its paradoxical effect on HDL-C, primarily through the inhibition of ABCA1-mediated cholesterol efflux, remains a key area of research. While the data presented provides a comprehensive overview of probucol, it is imperative to conduct specific studies on this compound to elucidate its precise mechanisms of action and to determine the extent to which they parallel those of its structural analog. The information herein serves as a robust foundation for researchers, scientists, and drug development professionals interested in this class of compounds.

References

Camobucol: A Technical Overview of its Chemical Structure, Properties, and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camobucol is a synthetic, orally active compound recognized for its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a modulator of inflammatory pathways. Detailed experimental context and data are presented to support its potential as a therapeutic agent in inflammatory diseases.

Chemical Structure and Identification

This compound, chemically known as [4-[[1-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]sulfanyl]-1-methylethyl]sulfanyl]-2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid, is a complex phenolic compound.[1] Its structure is characterized by two di-tert-butylphenol moieties linked by a dithioacetal group, with one of the phenols further substituted with an acetic acid group. This unique structure contributes to its significant lipophilicity and antioxidant capacity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [4-[[1-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]sulfanyl]-1-methylethyl]sulfanyl]-2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid[1] |

| Molecular Formula | C₃₃H₅₀O₄S₂[1] |

| CAS Number | 216167-92-9 |

| SMILES | CC(C)(C)c1cc(cc(c1O)C(C)(C)C)SC(C)(C)Sc2cc(c(c(c2)C(C)(C)C)OCC(=O)O)C(C)(C)C |

| InChI | InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) |

Physicochemical Properties

Table 2: Physicochemical Data of this compound and the Related Compound Probucol

| Property | This compound (Predicted/Unavailable) | Probucol (Experimental) |

| Molecular Weight | 574.88 g/mol | 516.86 g/mol |

| Melting Point | Data not available | 124-127 °C |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Predicted to be very low | Insoluble |

| pKa | Data not available | Data not available |

| XlogP | 8.3 | 10.2 |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on the synthesis of structurally similar compounds like Probucol, a plausible synthetic route can be outlined. The synthesis of Probucol typically involves the acid-catalyzed condensation of 2,6-di-tert-butylphenol with acetone, followed by reaction with a sulfur source. A patent for the synthesis of Probucol describes a method involving the reaction of 2,6-di-tert-butyl-4-mercaptophenol with acetone in the presence of a strong acid catalyst.

A potential synthetic workflow for this compound could involve a multi-step process starting from 2,6-di-tert-butylphenol and involving thioether linkages and the introduction of the acetic acid moiety.

Caption: A plausible high-level synthetic workflow for this compound.

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory properties of this compound can be assessed by measuring its effect on the expression of inflammatory mediators in cell culture models. A common method involves the use of human umbilical vein endothelial cells (HUVECs).

Experimental Workflow:

-

Cell Culture: HUVECs are cultured in appropriate media until confluent.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to induce an inflammatory response.

-

Analysis:

-

Gene Expression: RNA is extracted from the cells, and the expression levels of inflammatory genes like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Protein Expression: Cell lysates are analyzed by Western blotting or ELISA to measure the protein levels of VCAM-1 and MCP-1. The secretion of cytokines such as IL-6 and IL-8 into the culture medium can also be quantified by ELISA.

-

Mechanism of Action: Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the expression of redox-sensitive inflammatory genes. A key aspect of its mechanism is that it appears to function independently of the nuclear translocation of the transcription factor NF-κB, a central regulator of inflammation.

The proposed mechanism involves the inhibition of signaling pathways that lead to the expression of adhesion molecules and chemokines, thereby reducing the recruitment of inflammatory cells to sites of inflammation.

Caption: this compound's proposed anti-inflammatory mechanism.

Conclusion

This compound is a promising anti-inflammatory agent with a distinct chemical structure and a mechanism of action that involves the selective inhibition of inflammatory gene expression. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its potential for the development of novel therapies for a range of inflammatory disorders. Its antioxidant properties likely contribute to its overall therapeutic effect, making it a molecule of significant interest for further investigation.

References

Camobucol (Probucol): An In-depth Technical Guide on its Antioxidant Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established driver of cardiovascular disease (CVD), contributing to endothelial dysfunction, inflammation, and the modification of lipoproteins, which are key events in the pathogenesis of atherosclerosis. Camobucol (commonly known as Probucol) is a unique diphenolic compound with potent antioxidant properties that has been the subject of extensive cardiovascular research for several decades. This technical guide provides a comprehensive overview of this compound's core role as an antioxidant in the context of cardiovascular research. It delves into its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Introduction to this compound's Antioxidant Properties

This compound is a lipid-lowering agent with a chemical structure that imparts significant antioxidant activity.[1][2] Its primary mechanism as an antioxidant in cardiovascular research revolves around its ability to inhibit the oxidative modification of low-density lipoprotein (LDL).[3][4] Oxidized LDL (ox-LDL) is a critical player in the initiation and progression of atherosclerosis. It is readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] this compound, being highly lipophilic, incorporates into the LDL particle and effectively scavenges free radicals, thereby protecting LDL from oxidation.

Beyond its direct effects on LDL, this compound's antioxidant properties extend to the cellular level, protecting endothelial cells from oxidative injury and preserving endothelial function. It has also been shown to modulate the activity of key antioxidant enzymes and reduce markers of inflammation.

Quantitative Data on this compound's Antioxidant Efficacy

The following tables summarize key quantitative findings from various studies investigating the antioxidant effects of this compound in cardiovascular contexts.

Table 1: Effect of this compound on LDL Oxidation

| Parameter | Treatment Group | Control Group | Percentage Change/Difference | Study Reference |

| LDL Oxidation Lag Time (min) | 220 +/- 8 | 82 +/- 7 | Increased by ~168% | |

| LDL Oxidation Lag Time (min) | >1400 (with 0.5% this compound) | Baseline | Significantly prolonged | |

| Formation of Lipid Peroxides | - | - | 13-fold lower | |

| Macrophage Degradation of ox-LDL | - | - | 97% reduction | |

| Plasma Oxidized LDL (ox-LDL) | Decreased significantly (P < 0.01) | No significant change | - |

Table 2: Effect of this compound on Endothelial Function

| Parameter | Treatment Group | Control Group | Key Finding | Study Reference |

| Flow-Mediated Dilation (FMD) (%) | 13.46 +/- 1.20 | 7.45 +/- 1.02 | Significantly increased (P < 0.05) | |

| Endothelium-Dependent Relaxation | Significantly improved | Impaired | Protective effect observed | |

| Vascular Superoxide Production | Decreased | Increased | - | |

| Serum Nitric Oxide (NO) (micromol/L) | 80.46 +/- 10.24 | 48.46 +/- 12.24 | Significantly increased (P < 0.01) | |

| Serum Asymmetric Dimethylarginine (ADMA) | Decreased | Elevated | Reduction of endogenous NOS inhibitor |

Table 3: Effect of this compound on Antioxidant Enzymes and Inflammatory Markers

| Parameter | Treatment Group | Control Group | Key Finding | Study Reference |

| Myocardial Glutathione Peroxidase (GSHPx) Activity | Increased (p<0.05) | Baseline | Enhanced endogenous antioxidant reserve | |

| Striatal Glutathione Peroxidase (GPx) Activity | Increased | - | Neuroprotective effect | |

| Myocardial Lipid Peroxidation | Decreased (p<0.05) | Baseline | Reduced oxidative stress | |

| High-Sensitivity C-Reactive Protein (hs-CRP) | - | - | Potential for reduction | |

| Interleukin-6 (IL-6) | - | - | Potential for reduction | |

| Tumor Necrosis Factor-alpha (TNF-α) | - | - | Potential for reduction |

Table 4: this compound Clinical Trial Outcomes

| Trial Name | Patient Population | Key Outcome | Finding | Study Reference |

| PROSPECTIVE | Coronary heart disease patients | Composite of cerebrovascular and cardiovascular events | Trend towards lower incidence in the this compound group (not statistically significant) | |

| POSITIVE | Heterozygous Familial Hypercholesterolemia | Time to first cardiovascular event | Hazard ratio of 0.13 for secondary prevention with this compound (P < 0.001) | |

| PQRST | Hypercholesterolemic patients | Progression of femoral atherosclerosis | No significant effect on atherosclerosis progression |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of this compound's antioxidant research.

Assessment of LDL Oxidation

Objective: To determine the susceptibility of LDL to oxidation in the presence or absence of this compound.

Methodology: Copper-Induced LDL Oxidation

-

LDL Isolation: Isolate LDL from plasma samples by ultracentrifugation.

-

Incubation: Incubate isolated LDL (typically 100 µg/mL) with a solution of copper sulfate (CuSO₄, typically 5-10 µM) at 37°C.

-

Monitoring: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the absorbance at 234 nm over time using a spectrophotometer.

-

Lag Phase Determination: The lag phase is the time before the rapid propagation of oxidation and is used as a measure of LDL oxidation resistance. A longer lag phase indicates greater resistance to oxidation.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: At the end of the incubation, measure the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the TBARS assay.

Evaluation of Endothelial Function

Objective: To assess the effect of this compound on endothelium-dependent vasodilation.

Methodology: Flow-Mediated Dilation (FMD)

-

Subject Preparation: Subjects should fast for at least 8-12 hours prior to the measurement.

-

Baseline Measurement: Image the brachial artery in the longitudinal plane using a high-resolution ultrasound system. Record the baseline vessel diameter and blood flow velocity using Doppler.

-

Ischemia Induction: Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce reactive hyperemia.

-

Post-Occlusion Measurement: Rapidly deflate the cuff and record the brachial artery diameter and blood flow velocity continuously for at least 3 minutes.

-

FMD Calculation: FMD is calculated as the percentage change in the peak vessel diameter from the baseline diameter.

In Vitro Antioxidant Capacity Assays

Objective: To quantify the direct free radical scavenging activity of this compound.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation: Prepare a solution of DPPH in methanol.

-

Reaction: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Methodology: Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) induced by a peroxyl radical generator (e.g., AAPH).

-

Procedure: Mix the sample (this compound), fluorescent probe, and AAPH in a microplate.

-

Measurement: Monitor the fluorescence decay over time.

-

Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and comparing it to a standard antioxidant (e.g., Trolox).

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are mediated through its influence on several key signaling pathways implicated in cardiovascular health.

Inhibition of LDL Oxidation and Foam Cell Formation

This compound directly scavenges free radicals within LDL particles, preventing their oxidative modification. This is a critical step in mitigating the initiation of atherosclerosis.

Caption: this compound's inhibition of LDL oxidation and subsequent foam cell formation.

Preservation of Endothelial Function via Nitric Oxide Synthase (NOS) Pathway

This compound helps maintain endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS). By preserving eNOS activity, this compound promotes the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.

Caption: this compound's role in preserving endothelial function through the eNOS pathway.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. While direct evidence for this compound's interaction is still emerging, antioxidant compounds are known to modulate this pathway, which plays a protective role in the cardiovascular system by promoting cell survival and reducing apoptosis in response to oxidative stress.

Caption: Postulated modulation of the PI3K/Akt pathway by this compound's antioxidant action.

Conclusion and Future Directions

This compound has demonstrated significant antioxidant effects that are highly relevant to the prevention and treatment of cardiovascular diseases. Its ability to inhibit LDL oxidation, preserve endothelial function, and potentially modulate key signaling pathways underscores its therapeutic potential. While some clinical trials have shown promising results, particularly in high-risk patient populations, further research is warranted to fully elucidate its mechanisms of action and to define its precise role in the contemporary landscape of cardiovascular therapies. Future studies should focus on larger, well-designed clinical trials to confirm its efficacy in reducing cardiovascular events and to further explore its impact on specific inflammatory and oxidative stress biomarkers. The development of novel analogues with improved safety and efficacy profiles also represents a promising avenue for future research.

References

- 1. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation [mdpi.com]

- 3. The effects of cannabidiol on nitric oxide synthases: a narrative review on therapeutic implications for inflammation and oxidative stress in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Camobucol: A Technical Guide

A Note on the Analogue Approach: Direct in vitro studies on the anti-inflammatory properties of Camobucol are not extensively available in the current body of scientific literature. However, this compound is a close structural analogue of Probucol, a well-researched compound with demonstrated anti-inflammatory effects. This technical guide will, therefore, focus on the in vitro anti-inflammatory properties of Probucol as a scientifically grounded surrogate to infer the potential mechanisms and effects of this compound. This approach is intended for research and drug development professionals.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from in vitro studies on Probucol, demonstrating its potential to modulate inflammatory responses.

Table 1: Effect of Probucol on Adhesion Molecule Expression

| Cell Line | Inflammatory Stimulus | Probucol Concentration | Duration of Treatment | Target Molecule | Method of Analysis | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/ml) or IL-1β (100 U/ml) | 50 µM | 48 hours | VCAM-1 (protein) | Flow Cytometry | ~45% reduction in surface expression[1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 U/ml) or IL-1β (100 U/ml) | 50 µM | 48 hours | VCAM-1 (mRNA) | RT-PCR | ~40% reduction in expression[1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytokine-stimulated | 50 µM | 48 hours | Monocyte Adhesion | Adhesion Assay | ~40% reduction in adherence of peripheral blood mononuclear leukocytes[1] |

Table 2: Effect of Probucol on Inflammatory Cytokines and Mediators

| Cell Line/System | Inflammatory Stimulus | Probucol Concentration | Duration of Treatment | Target Molecule | Method of Analysis | Observed Effect |

| Cultured Macrophages | Lipopolysaccharide (LPS) | Not specified | Not specified | NF-κB Activity | Not specified | Inhibition of NF-κB activity[2] |

| Paw Tissue (in vivo model with in vitro confirmation) | Lipopolysaccharide (LPS) | Not specified | Not specified | NF-κB Activation | Not specified | Inhibition of NF-κB activation[2] |

| Diabetic Rats (in vivo study reflecting cellular mechanisms) | High-fat diet-induced | Not specified | 6 weeks | TNF-α and IL-6 (serum) | Not specified | Significant reduction in concentrations |

| Diabetic Rats (in vivo study reflecting cellular mechanisms) | High-fat diet-induced | Not specified | 6 weeks | TNF-α and IL-6 (hepatic mRNA) | Not specified | Significant reduction in expression |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of compounds like Probucol.

VCAM-1 Expression in HUVECs Induced by TNF-α

Objective: To quantify the effect of a test compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of human umbilical vein endothelial cells (HUVECs) following stimulation with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TNF-α

-

Test compound (e.g., Probucol) dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

FITC-conjugated anti-human VCAM-1 antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Culture: Culture HUVECs in EGM supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed HUVECs into 6-well plates and allow them to grow to confluence.

-

Pre-treatment: Pre-treat the confluent HUVEC monolayers with the test compound at various concentrations (e.g., 50 µM Probucol) for a specified duration (e.g., 24-48 hours). Include a vehicle control.

-

Stimulation: Following pre-treatment, add TNF-α (e.g., 100 U/ml) to the wells (except for the unstimulated control) and incubate for a further 16-24 hours.

-

Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add the FITC-conjugated anti-human VCAM-1 antibody or an isotype control antibody to the cell suspension.

-

Incubation: Incubate the cells on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Flow Cytometry Analysis: Resuspend the cells in sheath fluid and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) to quantify VCAM-1 expression.

NF-κB Nuclear Translocation in Macrophages

Objective: To visualize and quantify the effect of a test compound on the nuclear translocation of the p65 subunit of NF-κB in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Probucol)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with high glucose, FBS, and penicillin-streptomycin. Seed the cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with the test compound at desired concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for 30-60 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (red) channels. Co-localization of red and blue signals (appearing as purple/pink) indicates nuclear translocation of p65.

Quantification of Inflammatory Cytokines (IL-6 and TNF-α) by ELISA

Objective: To measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in the supernatant of cultured cells after treatment with a test compound and an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages or HUVECs)

-

Appropriate cell culture medium and supplements

-

Inflammatory stimulus (e.g., LPS)

-

Test compound (e.g., Probucol)

-

Human/Murine IL-6 and TNF-α ELISA kits

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA Assay: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves the following steps:

-

Adding standards and samples to the antibody-coated plate.

-

Incubation to allow cytokine binding.

-

Washing to remove unbound substances.

-

Adding a detection antibody.

-

Incubation and washing.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-6 and TNF-α in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

Probucol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target identified in multiple studies is the Nuclear Factor-kappa B (NF-κB) pathway . There is also evidence suggesting the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway .

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and induce the transcription of pro-inflammatory genes, including those for VCAM-1, IL-6, and TNF-α.

Probucol has been shown to inhibit NF-κB activation. While the precise molecular target is not definitively established in all contexts, the downstream effects point towards an interruption of this signaling cascade.

Caption: Probucol's inhibition of the canonical NF-κB signaling pathway.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises several branches, including the p38, JNK, and ERK pathways. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Some studies suggest that the anti-inflammatory effects of certain phenolic antioxidants may involve the modulation of MAPK signaling.

Caption: Potential modulation of the MAPK signaling pathway by Probucol.

References

The Impact of Camobucol on Low-Density Lipoprotein Catabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of camobucol (Probucol) on the catabolism of low-density lipoprotein (LDL). It synthesizes findings from key preclinical and clinical studies, focusing on the molecular mechanisms, quantitative outcomes, and experimental methodologies.

Core Mechanism of Action: Enhancing LDL Catabolism

This compound's primary mechanism for lowering plasma LDL cholesterol (LDL-C) is by increasing its fractional catabolic rate, a process that appears to be largely independent of the LDL receptor pathway[1][2][3][4]. Studies in LDL receptor-deficient rabbits have demonstrated a 40% to 50% increase in the fractional catabolic rate of LDL, suggesting that this compound promotes LDL clearance through alternative pathways[1]. This effect is believed to be mediated by an alteration of the metabolic properties of the LDL particle itself, rather than a direct effect on tissue metabolism. In humans, this enhanced clearance of LDL stimulates the conversion of cholesterol to bile acids in the liver, leading to an increased fecal excretion of bile acids.

Beyond its effects on LDL catabolism, this compound is a potent antioxidant that inhibits the oxidative modification of LDL. This is a critical aspect of its anti-atherogenic properties, as oxidized LDL is a key contributor to the formation of foam cells and atherosclerotic plaques.

Quantitative Effects on Lipoproteins

Clinical trials have consistently demonstrated this compound's efficacy in reducing total and LDL cholesterol levels. However, it is also associated with a reduction in high-density lipoprotein (HDL) cholesterol. The following tables summarize the quantitative data from various studies.

| Study Population | Duration of Treatment | Dosage | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |

| Hypercholesterolemic Patients (n=17) | 2-6 months | Not Specified | -12% | -11% | -9% | |

| Hypercholesterolemic Patients (n=7) | Not Specified | Not Specified | Lowered | No significant change | Lowered | |

| Primary Hypercholesterolemia (n=27) | 4 months | 1000 mg/day | -13% | -16% | Not significantly altered | |

| Heterozygous Familial Hypercholesterolemia (n=10) | 3 months | 1000 mg/day | -14% | Reduction observed | Reduction observed | |

| Hypercholesterolemic Patients | 3 years | Not Specified | Not Specified | -12% | -24% |

| Study Population | Duration of Treatment | Dosage | Change in LDL Fractional Catabolic Rate (FCR) | Change in apoB Levels | Reference |

| Hypercholesterolemic Patients (n=17) | 2-6 months | Not Specified | +23% | No change in synthesis | |

| LDL Receptor-Deficient Rabbits | Not Specified | Not Specified | +40-50% | Not Specified | |

| Hyperlipidemic Subjects (n=5) | Not Specified | Not Specified | Increased in 4 of 5 subjects | Not Specified | |

| Primary Hypercholesterolemia (n=27) | 4 months | 1000 mg/day | Not Specified | -12% |

Key Signaling Pathways and Molecular Interactions

This compound's effects on LDL catabolism and cholesterol metabolism involve several key proteins and pathways.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound on LDL metabolism.

LDL Uptake and Catabolism Assay

This assay measures the rate at which cells take up and degrade LDL particles.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) or fibroblasts are cultured in appropriate media until confluent.

-

LDL Labeling: Human LDL is isolated from plasma by ultracentrifugation and radiolabeled with Iodine-125 (¹²⁵I) to track its uptake and degradation.

-

Experimental Procedure:

-

Cells are pre-incubated with and without this compound at various concentrations for a specified period (e.g., 24 hours).

-

The culture medium is then replaced with fresh medium containing ¹²⁵I-labeled LDL.

-

Cells are incubated for a set time (e.g., 4-6 hours) to allow for LDL uptake.

-

The medium is collected to measure the amount of degraded LDL (acid-soluble ¹²⁵I).

-

The cells are washed and lysed to determine the amount of cell-associated ¹²⁵I-LDL.

-

-

Data Analysis: The fractional catabolic rate is calculated based on the amount of degraded and cell-associated LDL over time.

In Vitro LDL Oxidation Assay

This assay assesses the antioxidant capacity of this compound by measuring its ability to protect LDL from oxidative modification.

-

LDL Isolation: LDL is isolated from the plasma of subjects before and after treatment with this compound.

-

Oxidation Induction: LDL samples are incubated with a pro-oxidant, typically copper sulfate (CuSO₄), to induce oxidation.

-

Measurement of Oxidation:

-

Conjugated Diene Formation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the change in absorbance at 234 nm over time. The lag phase before the rapid onset of oxidation is a key indicator of antioxidant protection.

-

Lipid Peroxide Measurement: Thiobarbituric acid reactive substances (TBARS) assay can be used to quantify malondialdehyde, a byproduct of lipid peroxidation.

-

Electrophoretic Mobility: Oxidized LDL has an increased negative charge and will migrate further on an agarose gel electrophoresis compared to native LDL.

-

-

Data Analysis: The lag time for conjugated diene formation is calculated and compared between pre- and post-treatment samples. A longer lag time indicates greater resistance to oxidation.

Cholesterol Efflux Assay

This assay measures the capacity of HDL to accept cholesterol from cells, a key step in reverse cholesterol transport, and how this is affected by this compound.

-

Cell Culture and Labeling: Macrophages (e.g., J774 or THP-1) are cultured and loaded with cholesterol by incubating them with acetylated LDL and radiolabeled cholesterol (e.g., ³H-cholesterol).

-

Experimental Procedure:

-

Cholesterol-loaded cells are incubated with and without this compound.

-

The cells are then incubated with a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or HDL.

-

After a specified time, the medium is collected, and the amount of radiolabeled cholesterol that has moved from the cells to the medium is quantified by liquid scintillation counting.

-

-

Data Analysis: Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol in the cells and medium.

Interactions with Key Receptors and Enzymes

Scavenger Receptor Class B Type I (SR-BI)

This compound has been shown to upregulate the expression of SR-BI in the liver. SR-BI is a key receptor for HDL that mediates the selective uptake of cholesteryl esters from HDL into hepatocytes. By enhancing SR-BI expression, this compound may facilitate reverse cholesterol transport, although this also contributes to the observed reduction in HDL-C levels.

ATP-Binding Cassette Transporter A1 (ABCA1)

The effect of this compound on ABCA1, a crucial transporter for cholesterol efflux to lipid-poor apoA-I, is complex. Some studies suggest that this compound inhibits ABCA1-mediated cholesterol efflux. This inhibition may be due to impaired translocation of ABCA1 to the plasma membrane. This effect could also contribute to the reduction in HDL-C levels observed with this compound treatment.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

The interaction between this compound and ACAT, an intracellular enzyme that esterifies free cholesterol for storage, is not as well-defined. Some studies investigating ACAT inhibitors have shown effects on lipoprotein metabolism, but direct and detailed studies on this compound's specific effects on ACAT activity are less prevalent in the reviewed literature.

Summary and Future Directions

This compound effectively lowers LDL cholesterol by increasing its fractional catabolic rate through a mechanism that is largely independent of the LDL receptor. Its potent antioxidant properties provide an additional anti-atherogenic benefit by protecting LDL from oxidative modification. While effective in lowering LDL, its tendency to also reduce HDL-C levels, potentially through its interactions with SR-BI and ABCA1, remains a significant consideration in its clinical application.

Future research should focus on further elucidating the precise molecular interactions that lead to the altered metabolic properties of LDL particles following this compound treatment. Additionally, a more detailed understanding of its effects on ACAT and other enzymes involved in intracellular cholesterol trafficking would provide a more complete picture of its pharmacological profile. Investigating strategies to mitigate the HDL-lowering effect while retaining the beneficial LDL-lowering and antioxidant properties would be a valuable avenue for the development of next-generation therapies.

References

- 1. Studies on the mechanism of action of probucol [pubmed.ncbi.nlm.nih.gov]

- 2. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Origins and Synthesis of Probucol

Note: Initial searches for "Camobucol" did not yield relevant results. The following guide focuses on "Probucol," a compound with a significant body of research concerning its synthesis and therapeutic applications, which was prominently featured in the search results for the initial query.

Introduction and Origins

Probucol is a diphenolic compound with potent antioxidant and lipid-lowering properties.[1][2][3][4] Initially developed in the 1960s as an antioxidant for the plastics and rubber industry, its potential as a cholesterol-lowering agent was later discovered.[5] Marketed under trade names such as Lorelco, Probucol has been utilized for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. Its mechanism of action is distinct from statins, as it can lower Low-Density Lipoprotein (LDL) cholesterol in patients deficient in the LDL receptor.

Synthesis of Probucol

The synthesis of Probucol primarily involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol. Two main synthetic routes have been described:

Method 1: Reaction with Allylene

This method involves a two-step process starting with 2,6-di-tert-butyl-4-mercaptophenol. In the first step, it is reacted with allylene (propyne) under pressurized and alkaline conditions to form an olefin intermediate. This intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acid catalysis to yield Probucol.

Method 2: Condensation with 2,2-Dimethoxypropane

This alternative synthesis route involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with 2,2-dimethoxypropane under acidic conditions to produce Probucol.

Experimental Protocols

Synthesis of Probucol via Allylene Intermediate

-

Step 1: Alkynes Addition Reaction

-

Reactants: 2,6-di-tert-butyl-4-mercaptophenol, allylene (propyne), and an alkali catalyst (e.g., KOH, NaOH, CH₃ONa).

-

Conditions: The reaction is carried out at a temperature of 20-80 °C for 2.5 to 3.5 hours. The pressure of propyne is maintained at 1.0-3.0 MPa. The molar ratio of the alkali catalyst to 2,6-di-tert-butyl-4-mercaptophenol is between 2.0-3.0 and 1.

-

-

Step 2: Alkene Addition Reaction

-

Reactants: The olefin intermediate from Step 1 and 2,6-di-tert-butyl-4-mercaptophenol with a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid).

-

Conditions: The reaction temperature is maintained at 55-80 °C. The mixture is incubated for 1-2 hours at 55-65 °C, then cooled to 0-20 °C and stirred for 4-6 hours to induce crystallization.

-

Yield: This method has reported yields of up to 94.0% with a purity of 99.92% (HPLC).

-

Mechanism of Action

Probucol's mechanism of action is multifaceted, involving lipid regulation, antioxidant effects, and anti-inflammatory properties.

-

Lipid Regulation: Probucol lowers LDL cholesterol levels by increasing the fractional rate of LDL catabolism, a mechanism that is independent of the LDL receptor. It also enhances the excretion of cholesterol into bile. A notable effect of Probucol is the reduction of High-Density Lipoprotein (HDL) cholesterol levels by approximately 30%. This is attributed to several factors, including the inhibition of ABCA1-dependent cholesterol transport and increased activity of cholesteryl ester transfer protein (CETP).

-

Antioxidant Properties: As a potent antioxidant, Probucol inhibits the oxidation of LDL cholesterol, which is a key step in the development of atherosclerosis. This action helps to prevent the formation of foam cells from macrophages.

-

Anti-inflammatory Effects: Probucol has demonstrated anti-inflammatory properties, which contribute to the stabilization of atherosclerotic plaques.

Signaling Pathways

Probucol's therapeutic effects are mediated through various signaling pathways:

-

Keap1/Nrf2 Signaling Pathway: Probucol has been shown to activate the Nrf2/antioxidant response element pathway by promoting the dissociation of the Nrf2/Keap1 complex. This leads to the upregulation of antioxidant enzymes and provides protection against oxidative stress.

-

Inhibition of NF-κB and MAPK Pathways: In the context of cancer cells, Probucol has been reported to exert antiproliferative effects by inactivating the NF-κB and mitogen-activated protein kinase (MAPK) pathways.

Diagram of the Keap1/Nrf2 Signaling Pathway Activation by Probucol:

References

Camobucol and Cholesterol Synthesis: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the effects of probucol on cholesterol metabolism. However, there is a significant lack of direct research and quantitative data specifically on camobucol's impact on cholesterol synthesis pathways. This guide, therefore, extrapolates the potential mechanisms of action of this compound based on its structural similarity to probucol. The information presented herein, including proposed pathways and experimental data, is derived from studies on probucol and should be considered hypothetical for this compound until direct experimental evidence becomes available.

Introduction

This compound is a phenolic compound structurally related to probucol, a drug known for its lipid-lowering and antioxidant properties. While the precise mechanisms of this compound's action on cholesterol metabolism are not yet elucidated, its structural analogy to probucol suggests it may share similar pharmacological activities. This technical guide provides a comprehensive overview of the potential impact of this compound on cholesterol synthesis pathways, drawing upon the extensive research conducted on its analog, probucol. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Proposed Mechanism of Action of this compound

Based on the known effects of probucol, this compound is hypothesized to influence cholesterol homeostasis through a multi-faceted approach rather than a single target in the synthesis pathway. The proposed mechanisms include:

-

Inhibition of Early Stages of Cholesterol Synthesis: Probucol has been suggested to inhibit the initial stages of cholesterol biosynthesis.[1] This may involve a reduction in the activity of key enzymes in the mevalonate pathway.

-

Enhancement of LDL Catabolism: A primary mechanism of probucol is increasing the fractional catabolic rate of low-density lipoprotein (LDL) cholesterol.[2][3] This leads to a reduction in circulating LDL levels.

-

Modulation of Cholesterol Efflux: Probucol has been shown to affect cellular cholesterol efflux, potentially through mechanisms independent of the ABCA1 transporter, particularly in foam cell macrophages.[4]

-

Antioxidant Properties: Like probucol, this compound's phenolic structure likely imparts significant antioxidant properties, which can protect LDL from oxidative modification, a key step in atherogenesis.

Quantitative Data on the Effects of Probucol

The following tables summarize quantitative data from studies on probucol, which may serve as a reference for the potential effects of this compound.

Table 1: Effect of Probucol on Plasma Lipids in Humans

| Parameter | Baseline (Mean ± SD) | After Probucol Treatment (Mean ± SD) | Percentage Change | Reference |

| Total Cholesterol | 353 mg/dL | 291 mg/dL | ↓ 17.6% | [5] |

| LDL Cholesterol | - | - | ↓ 11% | |

| HDL Cholesterol | - | - | ↓ 9% | |

| Apo B | - | - | ↓ 12% | |

| Apo A1 | - | - | Marked Reduction | |

| Apo A2 | - | - | Marked Reduction |

Table 2: Effect of Probucol on LDL Catabolism

| Parameter | Effect of Probucol | Reference |

| Fractional Catabolic Rate (FCR) of apoLDL | ↑ 23% | |

| Fractional Catabolic Rate (FCR) of LDL in LDL receptor-deficient rabbits | ↑ 40-50% |

Detailed Experimental Protocols (Based on Probucol Studies)

The following are detailed methodologies for key experiments used to investigate the effects of probucol on cholesterol metabolism. These protocols can be adapted for studying this compound.

In Vitro Cholesterol Synthesis Assay in Cultured Cells

Objective: To determine the direct effect of the compound on the rate of cholesterol synthesis in a cellular model.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

-

Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24 hours).

-

Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, is added to the culture medium.

-

Lipid Extraction: After incubation, cells are washed and lipids are extracted using a solvent system like hexane:isopropanol (3:2, v/v).

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity incorporated into cholesterol is then quantified using a scintillation counter.

-

Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabel incorporated into cholesterol per milligram of cell protein per hour.

LDL Turnover Studies in Animal Models

Objective: To assess the in vivo effect of the compound on the synthesis and catabolism of LDL.

Methodology:

-

Animal Model: A suitable animal model, such as rabbits or mice, is used.

-

LDL Labeling: LDL is isolated from donor animal plasma and radiolabeled with iodine-125 (¹²⁵I).

-

Treatment: Animals are treated with the test compound or a placebo for a designated period.

-

Injection of Labeled LDL: ¹²⁵I-labeled LDL is injected intravenously into the treated and control animals.

-

Blood Sampling: Blood samples are collected at various time points after injection.

-

Radioactivity Measurement: The radioactivity in the plasma is measured at each time point to determine the rate of disappearance of ¹²⁵I-LDL from the circulation.

-

Kinetic Analysis: The data are analyzed using a two-pool model to calculate the fractional catabolic rate (FCR) and the synthesis rate of LDL.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows based on research on probucol.

Caption: Proposed inhibitory effect of this compound on early cholesterol synthesis.

Caption: Experimental workflow for an in vivo LDL turnover study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probucol: a new cholesterol-lowering drug effective in patients with type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on Camobucol in Neurodegenerative Models: A Technical Guide

To the Researcher: Initial searches for "Camobucol" in the context of neurodegenerative disease models did not yield specific preclinical or clinical data. The scientific literature to date does not contain this compound name. However, extensive research is available for Probucol , a structurally related diphenolic compound, and its analogues, which demonstrate significant potential in neurodegenerative disease models. This guide will therefore focus on the existing research for Probucol and its derivatives as a proxy, providing a comprehensive overview of its mechanisms, quantitative effects, and experimental methodologies.

Introduction to Probucol and its Neuroprotective Potential

Probucol is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2] While historically used for hypercholesterolemia, its multifaceted mechanisms of action have garnered interest for the treatment of complex pathologies like neurodegenerative diseases.[3][4] Preclinical studies have consistently demonstrated that Probucol can mitigate key pathological features of neurodegeneration, including oxidative stress, neuroinflammation, and blood-brain barrier (BBB) dysfunction, leading to improved cognitive and motor outcomes in various disease models.[3]

The primary neuroprotective activities of Probucol are attributed to its ability to:

-

Reduce Oxidative Stress: Probucol effectively scavenges free radicals and enhances the endogenous antioxidant response.

-

Attenuate Neuroinflammation: The compound has been shown to suppress the activation of glial cells and reduce the production of pro-inflammatory cytokines.

-

Preserve Blood-Brain Barrier Integrity: Probucol helps maintain the tight junctions of the BBB, preventing the infiltration of harmful substances into the brain.

-

Modulate Mitochondrial Function: It protects against mitochondrial dysfunction, a key pathological feature in many neurodegenerative disorders.

This guide synthesizes the available preclinical data on Probucol and its analogues, providing researchers, scientists, and drug development professionals with a detailed foundation for future investigations.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of Probucol in various neurodegenerative models.

Table 1: Effects of Probucol on Oxidative Stress Markers

| Model System | Compound | Outcome Measure | Result | Reference |

| D-galactose-induced aging mice | Probucol | ROS Levels | Significantly Alleviated | |

| D-galactose-induced aging mice | Probucol | MDA Levels | Significantly Alleviated | |

| Rotenone-treated SH-SY5Y cells | Probucol | Intracellular ROS Generation | Significantly Inhibited | |

| Copper-induced macrophage oxidation | Probucol (10-80 µmol/L) | Cellular Lipid Peroxidation (MDA) | Reduced from 15.30 to 7.74 µmol/g cell protein | |

| Copper-induced macrophage oxidation | Probucol (40 µmol/L) | LDL Oxidation (MDA) | Reduced from 5.18 to 1.65 µmol/g cell protein |

Table 2: Effects of Probucol on Antioxidant Enzyme Activity

| Model System | Compound | Outcome Measure | Result | Reference |

| D-galactose-induced aging mice | Probucol | SOD, GSH-PX, HO-1 mRNA & protein | Significantly Elevated | |

| D-galactose-induced aging mice | Probucol | Plasma & Cerebral SOD, GSH-PX activity | Significantly Improved |

Table 3: Effects of Probucol on Mitochondrial Function

| Model System | Compound | Outcome Measure | Result | Reference |

| Rotenone-treated SH-SY5Y cells | Probucol | Mitochondrial Membrane Potential (MMP) Loss | Significantly Inhibited | |

| Rotenone-treated SH-SY5Y cells | Probucol | Cell Viability Decrease | Significantly Inhibited | |

| Rotenone-treated SH-SY5Y cells | Probucol | Apoptosis | Significantly Inhibited |

Table 4: Effects of Probucol on Neuroinflammation and Cognitive Function

| Model System | Compound | Outcome Measure | Result | Reference |

| D-galactose-induced aging mice | Probucol | Escape Latency (Morris Water Maze) | Remarkably Shortened | |

| D-galactose-induced aging mice | Probucol | Quadrant Time Percentage (MWM) | Significantly Elevated | |

| Copper-induced macrophage secretion | Probucol (40 µmol/L) | IL-1β Release | Decreased by 45% | |

| Copper-induced macrophage secretion | Probucol (40 µmol/L) | Apolipoprotein E (Apo E) Release | Increased by 65% |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the efficacy of Probucol in neurodegenerative models.

D-Galactose-Induced Aging Mouse Model

-

Objective: To investigate the effect of Probucol on cognitive deficits and oxidative stress in a mouse model of aging.

-

Animal Model: Male C57BL/6J mice.

-

Induction of Aging: Daily subcutaneous injection of D-galactose (D-gal) for a specified period (e.g., 8 weeks).

-

Treatment: Probucol is administered orally (e.g., via gavage) concurrently with D-galactose treatment. A control group receives vehicle.

-

Behavioral Assessment (Morris Water Maze):

-

Acquisition Phase: Mice are trained for several consecutive days to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

-

Biochemical Analysis:

-

Tissue Preparation: Brain tissues (e.g., hippocampus, cortex) are harvested and homogenized.

-

Oxidative Stress Markers: Levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) are measured using commercially available assay kits.

-

Antioxidant Enzyme Activity: The activity of enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) is determined in plasma and brain homogenates.

-

Gene and Protein Expression: mRNA and protein levels of antioxidant enzymes (SOD, GSH-Px, HO-1) and components of the Keap1/Nrf2 pathway are quantified using qRT-PCR and Western blotting, respectively.

-

Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

-

Objective: To assess the neuroprotective effects of Probucol against mitochondrial dysfunction and oxidative stress in a cellular model of Parkinson's disease.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Induction of Toxicity: Cells are treated with Rotenone, a mitochondrial complex I inhibitor, to induce cytotoxicity, apoptosis, and ROS generation.

-

Treatment: Cells are pre-treated with Probucol for a specified duration before exposure to Rotenone.

-

Assays:

-

Cell Viability: Measured using assays such as MTT or WST-8 to quantify the extent of cell death.

-

Apoptosis: Detected and quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Mitochondrial Membrane Potential (MMP): Assessed using fluorescent probes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.

-

Intracellular ROS Levels: Measured using fluorescent dyes such as DCFH-DA, which fluoresces upon oxidation by ROS.

-

Visualizations: Pathways and Workflows

Signaling Pathway: Probucol's Action on the Keap1/Nrf2 Pathway

Caption: Probucol promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation.

Experimental Workflow: Preclinical Evaluation in a Mouse Model

Caption: A generalized workflow for testing a neuroprotective compound in a mouse model of neurodegeneration.

Logical Relationship: Probucol's Neuroprotective Mechanism of Action

Caption: Probucol's multifaceted actions combat key pathological processes to improve neuronal outcomes.

References

The historical development and discovery of Camobucol

An In-depth Technical Guide to the Historical Development and Discovery of Probucol

Disclaimer: Initial searches for "Camobucol" did not yield any relevant results. Based on the phonetic similarity and the context of the query, this document focuses on "Probucol," a well-documented lipid-lowering agent. It is presumed that "this compound" was a typographical error.

Abstract

Probucol is a unique diphenolic compound with a multifaceted history, transitioning from an industrial antioxidant to a pharmacological agent for hypercholesterolemia and a subject of ongoing research for its pleiotropic effects. This technical guide provides a comprehensive overview of the historical development and discovery of Probucol, detailing its synthesis, initial screening, and the evolution of our understanding of its mechanism of action. The document summarizes key quantitative data from pivotal preclinical and clinical studies, outlines detailed experimental protocols, and visualizes complex biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of Probucol's journey from a chemical curiosity to a molecule of significant therapeutic interest.

Historical Development and Discovery

The discovery of Probucol's therapeutic potential was serendipitous. Originally synthesized as an antioxidant for the rubber and plastics industry in the 1960s, its structural similarity to other phenolic antioxidants with biological activity prompted further investigation.[1] Early studies in the 1970s revealed its unexpected cholesterol-lowering properties, leading to its development as a treatment for hypercholesterolemia.[2][3] Marketed under trade names such as Lorelco, Probucol was introduced as a novel lipid-lowering agent before the advent of statins.[2][4]

Synthesis

The chemical synthesis of Probucol, chemically known as 4,4'-((1-methylethylidene)bis(thio))bis(2,6-bis(1,1-dimethylethyl)phenol), involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone. One documented method involves reacting 2,6-di-tert-butyl-4-mercaptophenol as the starting material with allylene under pressure and alkaline conditions. The resulting olefin intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic catalysis to yield Probucol. Another described method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with 2,2-dimethoxypropane under acidic conditions.

Mechanism of Action

Probucol's mechanism of action is distinct from other lipid-lowering drug classes. Its effects are multifaceted, encompassing lipid metabolism and potent antioxidant activity.

Lipid Metabolism

Probucol was found to lower low-density lipoprotein (LDL) cholesterol levels by increasing the fractional catabolic rate of LDL, a mechanism independent of the LDL receptor. This was a significant finding, as it suggested efficacy in patients with familial hypercholesterolemia who have deficient or absent LDL receptor function. Studies in LDL receptor-deficient rabbits demonstrated a 40% to 50% increase in the fractional catabolic rate of LDL.

The drug also influences high-density lipoprotein (HDL) metabolism. It is known to decrease HDL cholesterol levels, which was initially a cause for concern. However, further research revealed that this is partly due to the enhancement of reverse cholesterol transport. Probucol activates cholesteryl ester transfer protein (CETP) and hepatic scavenger receptor class B type I (SR-BI), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins and promotes the selective uptake of HDL cholesterol by the liver for excretion into bile.

Antioxidant Properties

Probucol is a potent antioxidant that inhibits the oxidative modification of LDL. Oxidized LDL is a key contributor to the pathogenesis of atherosclerosis, promoting foam cell formation and initiating an inflammatory cascade within the arterial wall. By preventing LDL oxidation, Probucol mitigates these pro-atherogenic processes.

Signaling Pathways

The molecular mechanisms underlying Probucol's effects on lipid metabolism involve several key proteins in cholesterol transport.

-

ATP-Binding Cassette Transporter A1 (ABCA1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from macrophages. This action is thought to contribute to the observed reduction in HDL-C levels. Some studies suggest that oxidation products of Probucol may stabilize ABCA1. However, there is also evidence for an ABCA1-independent pathway of cholesterol efflux in foam cells that is unmasked by Probucol.

-

Cholesteryl Ester Transfer Protein (CETP): Probucol enhances CETP activity, which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.

-

Scavenger Receptor Class B Type I (SR-BI): Probucol increases the hepatic expression of SR-BI, which mediates the selective uptake of cholesteryl esters from HDL into the liver.

Caption: Signaling pathways influenced by Probucol.

Preclinical Studies

A substantial body of preclinical research has explored the efficacy and mechanisms of Probucol in various animal models of atherosclerosis.

Key Findings

| Animal Model | Key Findings | Reference |

| LDL Receptor-Deficient Rabbits | Increased fractional catabolic rate of LDL by 40-50%. | |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | Attenuated atherosclerosis. | |

| Apolipoprotein E-Deficient (apoE-/-) Mice | Pro-atherogenic effects observed, potentially due to decreased HDL and LPL activity. Increased lesion size at the aortic sinus but inhibited atherosclerosis at the descending aorta. | |

| Nonhuman Primates (M. nemestrina) | Significant reduction in intimal lesion area in the thoracic aorta. |

Experimental Protocols

Atherosclerosis Study in apoE-/- Mice

-

Animals: Male apolipoprotein E-deficient (apoE-/-) mice.

-

Diet: Mice were fed a high-fat chow with or without 1% (w/w) Probucol for 6 months.

-

Atherosclerosis Assessment: At the end of the study period, the aorta was dissected, and the aortic sinus, arch, and descending aorta were analyzed separately for lesion size and composition. This was typically done by staining with Oil Red O and quantifying the lesion area.

-

Biochemical Analysis: Plasma lipids, lipoprotein profiles, and Probucol concentrations were measured. Aortic tissue was analyzed for lipid content (cholesterol and cholesteryl esters), antioxidants (α-tocopherol), and markers of oxidative stress.

-

Histology: Aortic sections were stained to assess lesion composition, including macrophage content (e.g., using Mac-2 staining) and extracellular matrix.

Caption: Typical workflow for a preclinical atherosclerosis study of Probucol.

Clinical Studies

Probucol has been evaluated in numerous clinical trials for its effects on hypercholesterolemia and atherosclerosis.

Key Clinical Trials

| Trial Name | Year | Key Findings | Reference |

| Early Double-Blind Crossover Trial | 1976 | In patients with type II hyperlipoproteinemia, Probucol (500 mg twice daily) reduced serum cholesterol from 353 to 291 mg/dl (p < 0.01). | |

| PQRST (Probucol Quantitative Regression Swedish Trial) | 1994 | In hypercholesterolemic patients, Probucol for 3 years lowered LDL-C by 12% and HDL-C by 24%, but did not significantly increase the lumen volume of femoral arteries. | |